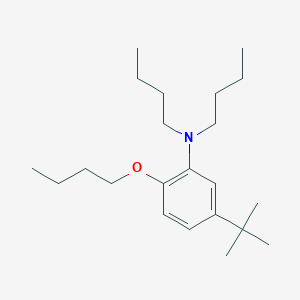
2-Butoxy-N,N-dibutyl-5-tert-butylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butoxy-N,N-dibutyl-5-tert-butylaniline is an organic compound with the molecular formula C22H39NO It is a derivative of aniline, characterized by the presence of butoxy, dibutyl, and tert-butyl groups attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N,N-dibutyl-5-tert-butylaniline typically involves the reaction of aniline derivatives with butylating agents under controlled conditions. One common method is the alkylation of 2-tert-butylaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
化学反应分析
Types of Reactions
2-Butoxy-N,N-dibutyl-5-tert-butylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
科学研究应用
2-Butoxy-N,N-dibutyl-5-tert-butylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Butoxy-N,N-dibutyl-5-tert-butylaniline involves its interaction with molecular targets and pathways within a system. The specific mechanism would depend on the context of its use, such as its role in a chemical reaction or its biological activity. For example, in a biological system, it may interact with enzymes or receptors, influencing cellular processes and pathways.
相似化合物的比较
Similar Compounds
2-tert-Butylaniline: A structurally related compound with similar steric hindrance due to the tert-butyl group.
N,N-Dibutylaniline: Another related compound with dibutyl groups attached to the nitrogen atom.
Uniqueness
2-Butoxy-N,N-dibutyl-5-tert-butylaniline is unique due to the combination of butoxy, dibutyl, and tert-butyl groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
86849-33-4 |
|---|---|
分子式 |
C22H39NO |
分子量 |
333.6 g/mol |
IUPAC 名称 |
2-butoxy-N,N-dibutyl-5-tert-butylaniline |
InChI |
InChI=1S/C22H39NO/c1-7-10-15-23(16-11-8-2)20-18-19(22(4,5)6)13-14-21(20)24-17-12-9-3/h13-14,18H,7-12,15-17H2,1-6H3 |
InChI 键 |
CJIQFBKXHZQXSH-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)C)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)


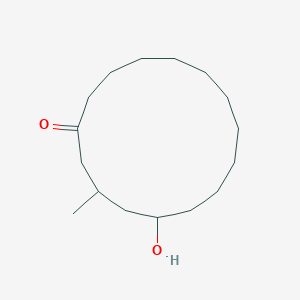


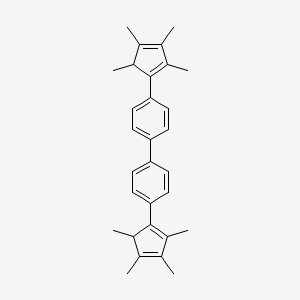
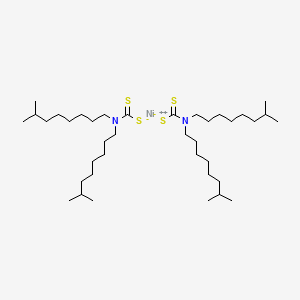
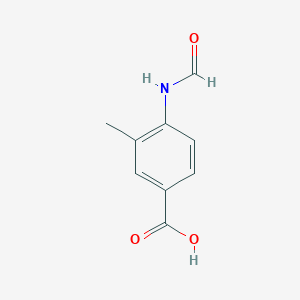
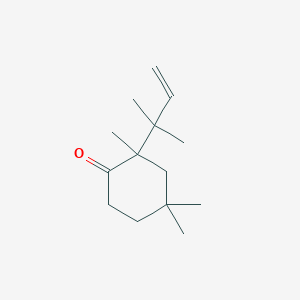
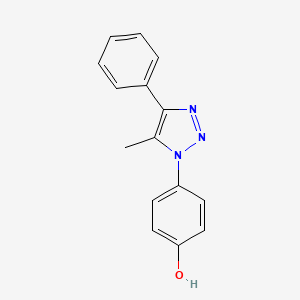
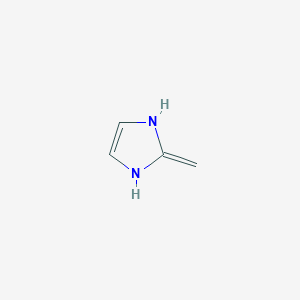
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
